1-(3,5-Dibromo-2,6-difluorophenyl)ethanol
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Overview
Description
1-(3,5-Dibromo-2,6-difluorophenyl)ethanol is an organic compound with the molecular formula C8H6Br2F2O. It is characterized by the presence of bromine and fluorine atoms on a phenyl ring, along with an ethanol group.
Preparation Methods
The synthesis of 1-(3,5-dibromo-2,6-difluorophenyl)ethanol typically involves the following steps:
Bromination and Fluorination: The starting material, phenol, undergoes bromination and fluorination to introduce bromine and fluorine atoms at the desired positions on the phenyl ring.
Ethanol Addition: The brominated and fluorinated phenyl compound is then reacted with an ethanol derivative under specific conditions to form the final product
Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the compound .
Chemical Reactions Analysis
1-(3,5-Dibromo-2,6-difluorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the bromine or fluorine atoms, leading to different derivatives.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3,5-Dibromo-2,6-difluorophenyl)ethanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals .
Mechanism of Action
The mechanism of action of 1-(3,5-dibromo-2,6-difluorophenyl)ethanol involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can lead to the modulation of enzymatic activities and cellular processes .
Comparison with Similar Compounds
1-(3,5-Dibromo-2,6-difluorophenyl)ethanol can be compared with other similar compounds, such as:
1-(2,6-Difluorophenyl)ethanol: This compound lacks the bromine atoms, which can result in different chemical and biological properties.
1-(3,5-Dibromo-2-fluorophenyl)ethanol: The absence of one fluorine atom can affect its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics .
Properties
Molecular Formula |
C8H6Br2F2O |
---|---|
Molecular Weight |
315.94 g/mol |
IUPAC Name |
1-(3,5-dibromo-2,6-difluorophenyl)ethanol |
InChI |
InChI=1S/C8H6Br2F2O/c1-3(13)6-7(11)4(9)2-5(10)8(6)12/h2-3,13H,1H3 |
InChI Key |
APIJVCQFEPUTDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C(=CC(=C1F)Br)Br)F)O |
Origin of Product |
United States |
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